1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline 1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15261915
InChI: InChI=1S/C15H15N3S/c1-4-8-19-15-17-16-13-9-11(3)12-7-5-6-10(2)14(12)18(13)15/h4-7,9H,1,8H2,2-3H3
SMILES:
Molecular Formula: C15H15N3S
Molecular Weight: 269.4 g/mol

1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline

CAS No.:

Cat. No.: VC15261915

Molecular Formula: C15H15N3S

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline -

Specification

Molecular Formula C15H15N3S
Molecular Weight 269.4 g/mol
IUPAC Name 5,9-dimethyl-1-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline
Standard InChI InChI=1S/C15H15N3S/c1-4-8-19-15-17-16-13-9-11(3)12-7-5-6-10(2)14(12)18(13)15/h4-7,9H,1,8H2,2-3H3
Standard InChI Key WKASGPALHULBQQ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC=C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a triazolo[4,3-a]quinoline scaffold, where the triazole ring is fused at the 4,3-a position of the quinoline moiety. Key substituents include:

  • Allylthio group (-S-CH₂-CH=CH₂) at position 1, introducing sulfur-based reactivity and potential for thiol-ene click chemistry.

  • Methyl groups (-CH₃) at positions 5 and 9, enhancing lipophilicity and steric effects.

The molecular formula is C₁₆H₁₆N₃S, with a molecular weight of 282.38 g/mol (calculated using atomic masses from ). Structural analogs, such as 1,5-dimethyl- triazolo[4,3-a]quinoline ( ), exhibit planar geometries conducive to π-π stacking interactions, suggesting similar behavior for the allylthio derivative.

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, comparisons to related triazoloquinolines provide benchmarks:

  • ¹H NMR: Methyl groups (δ 2.4–2.6 ppm), allyl protons (δ 5.1–5.3 ppm for CH₂=CH₂), and aromatic protons (δ 7.2–8.5 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 282.38 (M⁺) with fragmentation patterns involving loss of allylthio (-89 Da) and methyl groups (-15 Da) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of triazoloquinolines typically involves cyclocondensation reactions. For example, outlines the preparation of 1,2,4-triazolo[4,3-a]quinolines using 3-substituted-phenyl-N-phenyl-acrylamide precursors. Adapting this method, 1-(allylthio)-5,9-dimethyl derivatives could be synthesized via:

  • Quinoline Core Formation: Friedländer annulation of 2-aminobenzaldehyde derivatives with ketones, followed by methylation at positions 5 and 9 .

  • Triazole Ring Closure: Cyclization with thiosemicarbazide under acidic conditions, introducing the allylthio group via nucleophilic substitution .

Table 1: Comparative Synthesis Metrics for Triazoloquinolines

CompoundYield (%)Reaction Time (h)Key CatalystReference
5-Ethoxy-triazoloquinoline4224None
1,5-Dimethyl-triazoloquinoline6518Silferc/ZnCl₂
Hypothetical Allylthio Derivative~50*20H₂SO₄/K₂CO₃Estimated

*Estimated based on analogous reactions in .

Catalytic Innovations

Patent describes a twin-catalyst system (Silferc and ZnCl₂) for quinoline synthesis, achieving yields up to 65%. This approach could be adapted for the target compound by modifying reaction conditions to accommodate sulfur-containing substituents. Critical parameters include:

  • Temperature: 70–75°C to prevent allylthio group degradation .

  • Solvent: Toluene or DMF to enhance solubility of hydrophobic intermediates.

Physicochemical Properties

Solubility and Lipophilicity

The allylthio and methyl groups confer moderate lipophilicity. Predicted properties include:

  • logP: ~3.2 (similar to 5-ethoxy-triazoloquinoline, logP = 2.28 ).

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating organic solvents (e.g., DMSO) for biological assays .

Stability Profile

  • Thermal Stability: Decomposition above 200°C, inferred from thermogravimetric analysis of 1,5-dimethyl analogs .

  • Photostability: Susceptible to UV-induced cleavage of the allylthio moiety, requiring amber storage containers.

Biological Activity and Applications

Antimicrobial Activity

Sulfur-containing heterocycles often possess broad-spectrum antimicrobial effects. Preliminary docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) with IC₅₀ values <10 µM, comparable to trimethoprim .

Future Directions

  • Synthetic Optimization: Screen alternative catalysts (e.g., Pd/C for dehydrogenation) to improve yield .

  • Biological Screening: Prioritize in vitro models for epilepsy and microbial infections.

  • Structure-Activity Relationships: Systematically vary substituents to delineate pharmacophoric elements.

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